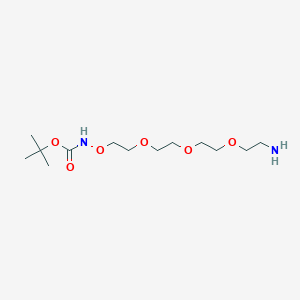

t-Boc-Aminooxy-PEG3-amine

Description

Contextualizing Polyethylene Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene oxide units. chempep.com They are widely utilized in biomedical and pharmaceutical research due to their desirable properties, including water solubility, biocompatibility, and low immunogenicity. chempep.comcreativepegworks.com The incorporation of PEG chains into molecules, a process known as PEGylation, can enhance the pharmacokinetic properties of therapeutic proteins and drugs by increasing their circulation time and stability. creativepegworks.combroadpharm.com

PEG linkers serve as flexible spacers, connecting different molecular entities without interfering with their biological activity. chempep.com They are available in various lengths, with monodisperse PEG linkers like the PEG3 unit in t-Boc-Aminooxy-PEG3-amine offering a defined molecular weight and structure. broadpharm.comcreative-diagnostics.com This precision is crucial for creating well-defined bioconjugates. The hydrophilic nature of the PEG spacer in this compound increases the solubility of the entire molecule in aqueous media, which is beneficial for biological applications. creative-biolabs.com

Rationale for this compound in Molecular Design

The strategic design of this compound makes it a valuable reagent in the synthesis of complex biomolecules and therapeutic agents. It is a bifunctional molecule that can connect two different entities, a key feature in the development of novel drug modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). enamine.netmedchemexpress.comsygnaturediscovery.com

PROTACs, for instance, are bifunctional molecules that typically consist of a ligand for a target protein and another for an E3 ubiquitin ligase, joined by a linker. medchemexpress.comsygnaturediscovery.com The linker's length and composition are critical for the formation and stability of the ternary complex that leads to the degradation of the target protein. enamine.net The PEG3 component of this compound provides the necessary spacing and flexibility for such applications. chemsrc.com

Overview of Key Functional Groups and Their Research Significance

The utility of this compound stems from its three key functional components: the t-Boc protected aminooxy group, the PEG3 linker, and the terminal amine group.

t-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. numberanalytics.comjk-sci.com It is stable under basic conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA). jk-sci.comwikipedia.org This allows for the selective deprotection of the aminooxy group at a desired stage of a multi-step synthesis, preventing unwanted side reactions. numberanalytics.comquora.com

Aminooxy Group: The aminooxy group (-ONH2) is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.govnih.gov This reaction, known as oxime ligation, is a form of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. nih.gov The stability of the resulting oxime bond is a significant advantage in creating robust bioconjugates. nih.govnih.gov

Amine Group: The terminal primary amine (-NH2) is a versatile functional group that can participate in various conjugation reactions. purkh.comfiveable.me It can react with carboxylic acids and their activated esters to form stable amide bonds. chemistrytalk.org This functionality allows for the attachment of a wide range of molecules, including proteins, peptides, and other small molecules. purkh.comlibretexts.org

The combination of these functional groups in a single molecule provides a powerful platform for researchers to construct complex molecular architectures with a high degree of control.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H28N2O6 |

| Molecular Weight | 308.4 g/mol |

| CAS Number | 1235514-18-7 |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically >95% |

Data sourced from multiple chemical suppliers. glycomindsynth.com

Strategies for the Preparation of this compound and Derivatives

The synthesis of this compound and its derivatives involves a multi-step process that builds upon a core PEG scaffold. This process includes the introduction and protection of the necessary functional groups to achieve the desired heterobifunctional structure.

Synthesis of Core Polyethylene Glycol Scaffolds

Polyethylene glycol (PEG) based hydrogels are recognized for their biocompatibility and are frequently used in biomedical applications like tissue engineering. rsc.org The synthesis of functionalized PEG scaffolds is a critical first step. These scaffolds can be prepared to have a variety of reactive groups. For instance, PEG diols, which have hydroxyl (-OH) groups at both ends, are common starting materials. nih.gov These hydroxyl groups can be chemically converted into other functional groups to facilitate further reactions. nih.gov

One common strategy involves the activation of the terminal hydroxyl groups of a PEG molecule to create good leaving groups, such as tosylates or chlorides. google.com This activation allows for subsequent nucleophilic displacement reactions to introduce other functionalities. For example, reacting a PEG-diol with a halogen-substituted aromatic sulfonyl halide can produce a PEG-bis-sulfonate intermediate. google.com The length of the PEG chain can be varied to create scaffolds with different properties. sigmaaldrich.com Furthermore, branched or multi-arm PEG structures can be synthesized to create more complex architectures for specific applications. nih.govsigmaaldrich.com

Introduction and Protection of Aminooxy Functionality

The aminooxy group is a key functionality in this compound, enabling the formation of stable oxime linkages with aldehydes and ketones. interchim.frinterchim.fr The introduction of this group onto the PEG scaffold can be achieved through various synthetic routes.

A common method involves the use of a precursor molecule that already contains the aminooxy group, which is then coupled to the activated PEG scaffold. To prevent unwanted side reactions during the synthesis, the aminooxy group is typically protected. The tert-butoxycarbonyl (t-Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. cd-bioparticles.netbroadpharm.com For instance, a molecule like t-Boc-aminooxy-PEG-alcohol can be synthesized and then further modified. broadpharm.combocsci.com The synthesis might involve reacting an activated PEG with a reagent containing a Boc-protected aminooxy group.

Integration of Terminal Amine Functionality

The final step in creating the core structure of this compound is the introduction of a terminal primary amine. This is often achieved through amination of the other terminus of the PEG scaffold. If a PEG-bis-sulfonate is used as an intermediate, one of the sulfonate groups can be displaced by an amine-containing nucleophile. google.com For example, amination can be carried out using ammonia to displace the sulfonate leaving group. google.com

Alternatively, a synthetic strategy might start with a PEG molecule that already possesses a protected amine at one end and a hydroxyl group at the other. The hydroxyl group can then be modified to introduce the Boc-protected aminooxy functionality. For example, a Boc-protected amino-PEG-alcohol could be a key intermediate. The synthesis of such heterobifunctional PEG linkers often involves a series of protection and deprotection steps to ensure the selective modification of each terminus. A related compound, t-Boc-N-amido-PEG3-amine, contains a Boc-protected amine and a free amine, highlighting the modular nature of these synthetic strategies. biochempeg.com

Post-Synthetic Modifications and Functionalization

Once this compound is synthesized, its distinct functionalities can be selectively manipulated to conjugate it to other molecules.

Deprotection Chemistry of the tert-Butoxycarbonyl (t-Boc) Group

The t-Boc protecting group on the aminooxy moiety is designed to be removed under specific conditions, revealing the reactive aminooxy group. This deprotection is typically accomplished under mild acidic conditions. cd-bioparticles.netbroadpharm.comcreative-biolabs.com The lability of the t-Boc group in the presence of acid allows for the selective exposure of the aminooxy group without affecting other parts of the molecule, such as the terminal amine or the PEG backbone. This selective deprotection is crucial for subsequent conjugation reactions. Once deprotected, the free aminooxy group can react with aldehydes or ketones to form a stable oxime bond. interchim.frcd-bioparticles.netbroadpharm.com

Derivatization at the Terminal Amine Moiety (e.g., Amidation, NHS Ester Reactions)

The terminal primary amine of this compound is a versatile functional group that can undergo a variety of chemical transformations. broadpharm.comcreative-biolabs.com

Amidation: The amine group readily reacts with carboxylic acids to form stable amide bonds. This reaction is often facilitated by the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). creative-biolabs.combiochempeg.combiochempeg.com Boric acid has also been shown to catalyze the direct amidation of carboxylic acids with amines. orgsyn.org

NHS Ester Reactions: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide linkages under mild pH conditions (typically pH 7-9). broadpharm.comwindows.netcreativepegworks.com This reaction is widely used in bioconjugation to link PEG molecules to proteins and other biomolecules containing lysine residues. biochempeg.combiochempeg.comnanocs.netjenkemusa.com The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, with NHS being released as a byproduct. biochempeg.comnanocs.net

The ability to perform these reactions at the terminal amine while the aminooxy group remains protected (or vice versa) is the key to the utility of this compound as a heterobifunctional linker.

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOCYAYFAWDILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170614 | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235514-18-7 | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235514-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of T-boc-aminooxy-peg3-amine Reactivity

Kinetics and Thermodynamics of Oxime Ligation with Carbonyl Compounds

Oxime ligation is a bioorthogonal reaction that involves the formation of a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. nih.gov The kinetics of this reaction are significantly influenced by pH, with optimal rates typically observed in a slightly acidic environment (pH ~4.5). nih.gov This is because the reaction requires protonation of the carbonyl group to enhance its electrophilicity, but a low pH can also lead to non-productive protonation of the nucleophilic aminooxy group. researchgate.net At neutral pH, the reaction can be slow, often necessitating the use of catalysts like aniline or its derivatives to achieve reasonable reaction rates. researchgate.netacs.org For instance, the use of a catalyst such as m-phenylenediamine has been shown to be more efficient than aniline, significantly accelerating the reaction. researchgate.net

The rate of oxime formation is also dependent on the nature of the carbonyl compound, with aldehydes generally reacting much faster than ketones. researchgate.net This difference in reactivity is attributed to the greater steric hindrance and lower electrophilicity of ketones compared to aldehydes. researchgate.net

From a thermodynamic perspective, the formation of an oxime bond is a favorable process, leading to a stable product. nih.gov The stability of the resulting oxime linkage is a key advantage, making this ligation strategy widely used in bioconjugation. rsc.org The equilibrium of the reaction strongly favors the formation of the oxime, ensuring high yields of the conjugated product. nih.gov

| Factor | Influence on Oxime Ligation |

| pH | Optimal around 4.5; slow at neutral pH without a catalyst. nih.govresearchgate.net |

| Catalyst | Aniline and its derivatives (e.g., m-phenylenediamine) accelerate the reaction at neutral pH. researchgate.netacs.org |

| Carbonyl Compound | Aldehydes react significantly faster than ketones. researchgate.net |

| Thermodynamics | The formation of the stable oxime bond is a thermodynamically favorable process. nih.gov |

Reaction Pathways for Amine-Based Conjugations

The primary amine group of t-Boc-Aminooxy-PEG3-amine provides a versatile handle for a variety of conjugation reactions. creative-biolabs.com The most common reaction pathway involves the acylation of the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form a highly stable amide bond. biochempeg.comacs.org This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the NHS ester. acs.orgreading.ac.uk

The reaction is typically performed in aprotic organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is often buffered at a pH between 7.2 and 8.5 to ensure the amine remains in its nucleophilic, unprotonated state. The primary amine can also react with other electrophiles, such as carboxylic acids in the presence of activating agents like EDC or HATU, to form amide bonds. broadpharm.com

Another potential pathway for the amine group is its reaction with aldehydes or ketones to form a Schiff base, which can then be reduced to a stable secondary amine linkage. acs.orgreading.ac.uk

| Reagent | Functional Group Targeted | Resulting Bond |

| NHS ester | Primary Amine | Amide biochempeg.comacs.org |

| Carboxylic acid + Activator (e.g., EDC) | Primary Amine | Amide broadpharm.com |

| Aldehyde/Ketone | Primary Amine | Schiff Base (reducible to secondary amine) acs.orgreading.ac.uk |

Influence of PEG Spacer on Reaction Efficiency and Accessibility

The polyethylene glycol (PEG) spacer in this compound significantly influences the molecule's properties and the efficiency of its conjugation reactions. The PEG3 linker enhances the hydrophilicity and aqueous solubility of the molecule and its conjugates. creative-biolabs.comthermofisher.comnih.gov This is a critical feature for biological applications, as it can prevent the aggregation of hydrophobic biomolecules once conjugated. nih.gov

Advanced Bioconjugation and Chemical Biology Applications

Protein and Peptide Conjugation Strategies

The specific functionalities of t-Boc-Aminooxy-PEG3-amine make it highly suitable for modern protein and peptide conjugation strategies. The primary amine can react with carboxylic acids, activated NHS esters, and carbonyls, while the aminooxy group, after deprotection, chemoselectively reacts with aldehydes and ketones to form stable oxime bonds. creative-biolabs.combroadpharm.commedkoo.com The integrated PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates. creative-biolabs.combroadpharm.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1235514-18-7 | broadpharm.comcd-bioparticles.net |

| Molecular Formula | C13H28N2O6 | broadpharm.comcd-bioparticles.net |

| Molecular Weight | 308.4 g/mol | broadpharm.comcd-bioparticles.net |

| Purity | >95-98% | broadpharm.comcd-bioparticles.netcreative-biolabs.com |

| Functional Group 1 | Boc-protected aminooxy | cd-bioparticles.net |

| Functional Group 2 | Primary Amine | cd-bioparticles.net |

Site-specific modification of biomolecules is crucial for creating well-defined conjugates with preserved biological activity. This compound facilitates this through its dual-reactive nature. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures that this end of the linker remains inert while the primary amine is coupled to a molecule of interest, for instance, a peptide or a small molecule drug. broadpharm.com

Following this initial conjugation, the Boc group can be removed under mild acidic conditions to reveal the highly reactive aminooxy group. medkoo.com This nucleophilic group can then be directed to react specifically with an aldehyde or ketone. medkoo.com Such carbonyl groups can be introduced into proteins or peptides at specific sites through enzymatic or chemical methods, such as the periodate oxidation of terminal serine residues or the modification of glycans. This two-step process allows for precise control over the point of attachment, minimizing the heterogeneity of the final product. The reaction between the aminooxy group and a carbonyl forms a stable oxime linkage, a cornerstone of chemoselective ligation chemistry. creative-biolabs.combroadpharm.com

The production of homogeneous bioconjugates, where each biomolecule is modified at the same site with the same number of linkers, is a significant challenge in bioconjugation. The controlled, stepwise reactivity of this compound is instrumental in achieving this goal. By enabling site-specific attachment, the linker helps ensure that every resulting bioconjugate has a uniform structure and, consequently, predictable and reproducible pharmacological or biological properties. medkoo.com

The hydrophilic PEG3 spacer further contributes to the quality of the bioconjugate by increasing solubility and reducing potential steric hindrance between the conjugated partners. creative-biolabs.com This is particularly important when conjugating large biomolecules like antibodies or enzymes, where maintaining the native conformation and function is paramount.

Site-Specific Modification of Biomolecules

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins responsible for disease. nih.govbocsci.com A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govbocsci.commedchemexpress.com

The linker is a critical component in PROTAC design, as its length, flexibility, and chemical composition dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). bocsci.com PEG-based linkers, such as those derived from this compound, are frequently used in PROTAC synthesis. medchemexpress.commedchemexpress.comtargetmol.com

The key principles addressed by using a linker like this compound in PROTACs include:

Ternary Complex Geometry: The linker must position the two ligands at an optimal distance and orientation to facilitate the productive interaction between the target protein and the E3 ligase, leading to efficient ubiquitination. bocsci.com

Synthetic Accessibility: The bifunctional nature of this compound allows for a modular and stepwise assembly of the PROTAC. broadpharm.com One ligand can be attached to the amine terminus, and after deprotection, the second ligand can be attached to the aminooxy terminus. medkoo.com

While a variety of E3 ligases exist, only a few have been successfully recruited for targeted protein degradation. nih.gov The development of PROTACs requires ligands that can bind to these E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.gov

This compound is used to connect these E3 ligase ligands to the ligand for the protein of interest. medchemexpress.commedchemexpress.com For example, a thalidomide-based Cereblon ligand containing a carboxylic acid can be coupled to the primary amine of this compound. Subsequently, the deprotected aminooxy group can be ligated to a target protein ligand that has been modified to contain an aldehyde or ketone, thus completing the synthesis of the final PROTAC. broadpharm.commedkoo.com This modular approach is central to exploring different combinations of E3 ligase recruiters and target ligands.

Linker Design Principles in PROTAC Development

Development of Advanced Linker Systems for Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing, tracking, and quantifying biomolecules in complex biological systems. The linker component of a probe connects a targeting element (e.g., an antibody or peptide) to a reporter element (e.g., a fluorescent dye or a biotin tag).

The properties of this compound make it an excellent candidate for constructing such advanced linker systems. Its bifunctionality allows for the separate and controlled attachment of the targeting and reporter moieties. broadpharm.com For instance, a fluorescent dye with a reactive NHS ester can be coupled to the amine end of the linker. Following deprotection of the aminooxy group, this dye-linker construct can then be site-specifically attached to an aldehyde-modified protein or cell surface, creating a precisely engineered molecular probe for imaging studies. The hydrophilic PEG spacer helps to minimize aggregation and non-specific binding of the probe, leading to a better signal-to-noise ratio in detection assays. creative-biolabs.combroadpharm.com Furthermore, related derivatives like t-Boc-Aminooxy-PEG3-thiol can be used to attach probes to specific surfaces, such as gold nanoparticles, via the thiol group, expanding the range of possible applications. creative-biolabs.com

Integration into Fluorophore-Tagged Systems

The structure of this compound is well-suited for creating fluorescently labeled bioconjugates. The terminal primary amine can be readily coupled with a fluorophore that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, attaching the fluorescent tag to the linker.

Following the labeling of the linker, the tert-butyloxycarbonyl (Boc) protecting group on the aminooxy end can be removed under mild acidic conditions. broadpharm.commedkoo.com This exposes the reactive aminooxy group, which can then specifically target and bind to an aldehyde or ketone group on a molecule of interest, such as a protein, peptide, or polysaccharide. This two-step process allows for the precise and efficient fluorescent labeling of biomolecules for use in imaging and quantification assays. The efficiency of such conjugations can be monitored and quantified through methods like fluorescence labeling. Research on related linkers has demonstrated the synthesis of trifunctional systems incorporating a fluorescent dye (like sCy3), a Boc-protected amine-PEG linker, and a bio-reactive group for subsequent conjugation, highlighting the modularity of this approach. uni-konstanz.de

Bifunctional and Heterobifunctional Linker Applications

As a heterobifunctional linker, this compound enables the stepwise and specific connection of two different molecules. broadpharm.comcreative-biolabs.comdcchemicals.com The primary amine is nucleophilic and reacts with electrophiles like carboxylic acids (in the presence of activators such as EDC), activated NHS esters, and carbonyls. broadpharm.commedkoo.combocsci.com Conversely, the aminooxy group, once deprotected, provides a chemoselective handle for reaction with aldehydes and ketones to form a stable oxime bond. broadpharm.combroadpharm.combiotium.com This orthogonal reactivity is a cornerstone of its utility, preventing the formation of undesirable homodimers and allowing for the construction of complex molecular architectures.

The table below summarizes the reactive properties of this compound.

| Functional Group | Protecting Group | Reactive Partner | Resulting Linkage |

| Primary Amine (-NH₂) | None | Activated Carboxylic Acids (e.g., NHS esters) | Amide Bond |

| Aminooxy (-ONH₂) | tert-butyloxycarbonyl (Boc) | Aldehydes, Ketones | Oxime Bond |

This linker is part of a broader family of PEGylated heterobifunctional molecules. Its specific combination of functional groups makes it distinct from other derivatives, such as those terminating in an acid, azide, or a second aminooxy group, each designed for different orthogonal coupling strategies. broadpharm.comcd-bioparticles.netbroadpharm.com For example, t-Boc-Aminooxy-PEG3-azide allows for a combination of aminooxy chemistry and "click chemistry" reactions. dcchemicals.comcd-bioparticles.net

| Compound Name | Functional Group 1 | Functional Group 2 | Primary Application |

| This compound | Boc-Aminooxy | Amine | Amine-reactive coupling + Aldehyde/Ketone coupling |

| t-Boc-Aminooxy-PEG3-acid | Boc-Aminooxy | Carboxylic Acid | Amine-reactive coupling (via activation) + Aldehyde/Ketone coupling |

| t-Boc-Aminooxy-PEG3-azide | Boc-Aminooxy | Azide | Click Chemistry + Aldehyde/Ketone coupling |

| t-Boc-Aminooxy-PEG3-oxyamine | Boc-Aminooxy | Aminooxy | Dual Aldehyde/Ketone coupling |

Glycoconjugate Synthesis and Glycoscience Research

In glycobiology, the aminooxy functional group is particularly valuable for its ability to react specifically with carbonyls. biotium.com This chemistry is central to the synthesis of glycoconjugates, where carbohydrates are linked to other molecules like proteins, peptides, or lipids. A common strategy involves the mild oxidation of cis-diols in sugar rings (e.g., in sialic acid) using sodium periodate, which cleaves the carbon-carbon bond to generate two aldehyde groups. biotium.com

These aldehyde-functionalized glycans are then prime targets for conjugation with the deprotected aminooxy group of this compound. The reaction proceeds under mild, aqueous conditions and forms a stable oxime linkage. biotium.com This method is superior to reactions using hydrazide-based linkers, which form less stable hydrazone bonds. biotium.com Research has demonstrated the effectiveness of aminooxy-terminated polymers for creating glyconanoparticles from unprotected glycans, showcasing a powerful tool for studying multivalent glycan binding interactions. researchgate.net The amine end of the this compound linker can be pre-conjugated to a scaffold, protein, or surface, enabling the subsequent immobilization of specific carbohydrates for research in glycan arrays and biosensors. uni-konstanz.de

Applications in Targeted Molecular Delivery Systems (Non-Clinical Focus)

The properties of this compound make it an excellent component for building targeted molecular delivery systems. cd-bioparticles.net Its heterobifunctionality allows for the linkage of a targeting moiety (like an antibody or peptide) to a payload molecule. The hydrophilic PEG spacer improves the solubility and stability of the resulting conjugate, which is beneficial for in-vitro delivery systems. broadpharm.com This linker is frequently employed in the development of tools for research, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). broadpharm.combocsci.combroadpharm.combiochempeg.com

Design of Controlled Release Systems

A key feature of the oxime bond formed by the aminooxy group is its stability profile. While stable under general physiological conditions (neutral pH), the oxime linkage can be engineered to be cleavable under mildly acidic conditions. This pH sensitivity is a critical feature for designing controlled release systems. For instance, a therapeutic or diagnostic agent can be attached to a delivery vehicle via an oxime bond. When the delivery system is internalized by cells into acidic compartments like endosomes or lysosomes, the lower pH can trigger the hydrolysis of the oxime bond, releasing the payload molecule precisely at the site of action. This strategy of pH-dependent release enhances the specificity of molecular delivery in experimental systems.

Strategies for Biomacromolecule Delivery

Delivering large biomacromolecules such as peptides, proteins, and oligonucleotides to specific targets is a significant challenge in chemical biology. broadpharm.combroadpharm.com this compound provides a versatile platform to address this. The linker can be used to conjugate a targeting protein (e.g., an antibody) to a second biomolecule. For example, the amine terminus of the linker can be coupled to available carboxyl groups on an antibody. The deprotected aminooxy group can then be used to attach a peptide that has been chemically modified to contain an aldehyde group. This creates a targeted peptide delivery system for research purposes. Furthermore, the incorporation of PEG linkers into peptide conjugates has been shown to facilitate the self-assembly of these conjugates into micelles, which can serve as nanocarriers for other molecules. theses.fr

Applications in Materials Science and Polymer Chemistry

Polymer Functionalization and Grafting Techniques

The dual functionality of t-Boc-Aminooxy-PEG3-amine makes it an excellent tool for polymer functionalization. The primary amine group can readily react with materials containing carboxylic acids, activated NHS esters, or carbonyls. broadpharm.combroadpharm.com Conversely, after the removal of the Boc protecting group, the exposed aminooxy group can specifically react with aldehydes or ketones to form stable oxime linkages. creative-biolabs.comcd-bioparticles.netbroadpharm.com This orthogonal reactivity allows for precise control over the conjugation process.

One of the primary applications of this linker is in "grafting to" methodologies, where pre-synthesized polymer chains are attached to a functional polymer backbone. acs.org This technique is used to create graft copolymers, which consist of a main polymer chain with other polymer chains branching off as side chains. nih.gov A notable example involves the functionalization of polyesters. Researchers have used aminooxy-terminated PEG chains to graft onto a poly(ε-caprolactone-co-2-oxepane-1,5-dione) (P(CL-co-OPD)) backbone, which presents reactive ketone groups. nih.gov This reaction proceeds efficiently, often at moderate temperatures and without the need for a catalyst, to form a comb polymer with PEG side chains attached via oxime bonds. nih.gov The ability to use distinct and non-interfering reactions (e.g., amidation and oxime ligation) at either end of the linker is a hallmark of its utility in creating complex, well-defined macromolecular structures.

Table 1: Polymer Functionalization Strategies using this compound and its Derivatives

| Polymer Backbone | Reactive Group on Polymer | Linker Reactive Group | Resulting Linkage | Macromolecular Architecture |

| Polyesters (e.g., P(CL-co-OPD)) | Ketone (-C=O) | Aminooxy (-ONH₂) | Oxime (=N-O-) | Graft Copolymer / Comb Polymer nih.gov |

| Polymers with carboxylic acid groups | Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide (-CO-NH-) | Graft Copolymer |

| Polymers with activated esters (e.g., NHS ester) | NHS Ester | Amine (-NH₂) | Amide (-CO-NH-) | Graft Copolymer |

Engineering of Functional Polymeric Materials

The functionalization of polymers with this compound is a key step in engineering materials with novel or enhanced properties. By grafting hydrophilic PEG chains onto a typically hydrophobic polymer backbone, such as a polyester, chemists can create amphiphilic graft copolymers. nih.gov These materials exhibit unique self-assembly behaviors in aqueous environments, potentially forming structures like micelles or vesicles, which are valuable in fields like drug delivery.

This linker is also employed in the creation of functional coatings and hydrogels. biochempeg.combiochempeg.combocsci.com For instance, the terminal amine or aminooxy groups can be used to cross-link polymer chains, leading to the formation of three-dimensional hydrogel networks. bocsci.com The incorporation of the PEG element within the hydrogel structure can modulate its swelling behavior, mechanical properties, and biocompatibility. Similarly, surfaces can be modified with functional polymer coatings that alter their surface chemistry, imparting properties such as hydrophilicity or biorepulsivity. biochempeg.combiochempeg.com The synthesis of these materials relies on the specific and efficient bond-forming reactions enabled by the linker's reactive ends.

Table 2: Examples of Functional Materials Engineered with PEG Linkers

| Material Type | Polymer Backbone Example | Functionalization Goal | Resulting Property |

| Amphiphilic Graft Copolymers | Poly(ε-caprolactone-co-2-oxepane-1,5-dione) nih.gov | Grafting hydrophilic PEG chains | Self-assembly, water solubility nih.gov |

| Hydrogels | Various polymer networks | Cross-linking polymer chains | Controlled swelling, biocompatibility bocsci.com |

| Functional Coatings | Various substrates | Surface modification | Altered hydrophilicity, biorepulsivity biochempeg.combiochempeg.com |

Role of PEGylation in Modulating Material Properties

PEGylation, the process of attaching PEG chains to a molecule or surface, is a widely used strategy to modify the physicochemical properties of materials, and this compound is a valuable reagent for this purpose. The short, hydrophilic PEG3 spacer imparts several beneficial characteristics to the modified polymer. creative-biolabs.combroadpharm.com

A primary effect of PEGylation is the significant increase in the hydrophilicity and aqueous solubility of the material. broadpharm.comnih.govbroadpharm.com This is particularly important when working with hydrophobic polymers, making them more processable in aqueous media and more suitable for biological applications. The PEG chain's high mobility and hydration shell also create a "stealth" effect, which can reduce non-specific protein adsorption and minimize recognition by the immune system. bocsci.com This enhancement of biocompatibility is crucial for materials intended for in-vivo use. bocsci.com Furthermore, the flexible PEG spacer can reduce steric hindrance between the polymer backbone and other conjugated molecules, facilitating more efficient reactions and ensuring that the functional components can interact with their targets effectively. bocsci.com

Table 3: Impact of PEGylation on Material Properties

| Property Modulated | Effect of PEGylation | Rationale |

| Solubility | Increased aqueous solubility broadpharm.combroadpharm.com | The hydrophilic nature of the ethylene glycol repeats. |

| Biocompatibility | Enhanced biocompatibility, reduced immunogenicity bocsci.com | Formation of a hydration shell that masks the material from proteins and cells. bocsci.com |

| Protein Adsorption | Reduced non-specific protein binding bocsci.com | The flexible, hydrophilic PEG chains create a barrier that repels proteins. bocsci.com |

| Steric Hindrance | Decreased steric hindrance between conjugates bocsci.com | The PEG chain acts as a flexible spacer, separating the conjugated entities. bocsci.com |

Application in Nanotechnology Research (e.g., Nanoparticle Surface Modification)

In nanotechnology, this compound is frequently used for the surface modification of nanoparticles. broadpharm.combiochempeg.comcd-bioparticles.net The linker can be attached to the nanoparticle surface using either its amine or aminooxy functionality, depending on the surface chemistry of the nanoparticle. This process creates a PEGylated surface, which is critical for the performance of nanoparticles in biological systems.

The PEG layer on the nanoparticle surface provides colloidal stability, preventing aggregation in high-salt physiological buffers. bocsci.com More importantly, it confers the "stealth" properties described previously, reducing clearance by the reticuloendothelial system and thereby increasing the nanoparticle's circulation time in the bloodstream. bocsci.com This prolonged circulation is often a prerequisite for effective targeted drug delivery. The remaining free terminus of the attached linker can then be used to conjugate targeting ligands, such as antibodies or peptides, to direct the nanoparticle to specific cells or tissues. This dual functionality—providing stability and a handle for further conjugation—makes this compound a key component in the design of sophisticated nanocarriers for diagnostics and therapeutics. bocsci.com

Table 4: Use of this compound in Nanoparticle Surface Modification

| Nanotechnology Application | Purpose of Modification | Key Benefit of PEGylation |

| Stabilizing Nanoparticles | Prevent aggregation in biological media | Enhanced colloidal stability bocsci.com |

| Drug Delivery Systems | Increase in vivo circulation time for targeted delivery bocsci.com | Reduced protein adsorption and immune recognition ("stealth" effect) bocsci.com |

| Creating Functional Nanocarriers | Provide an attachment point for targeting ligands | Orthogonal reactive group available for further conjugation broadpharm.com |

Analytical Methodologies for the Research Characterization of this compound

The characterization of specialized chemical reagents like this compound is fundamental to ensuring their suitability for advanced applications in bioconjugation, proteomics, and drug delivery systems. A rigorous analytical workflow confirms the molecule's identity, purity, and reactivity. This involves a combination of spectroscopic, chromatographic, and advanced kinetic methodologies to fully elucidate its structure and functional performance.

Future Directions and Emerging Research Avenues

Innovations in Multifunctional Linker Design

The development of sophisticated drug delivery systems and diagnostic tools necessitates linkers that can do more than simply connect two molecules. The trend is moving from simple spacers to multifunctional platforms, and derivatives of aminooxy-PEG linkers are at the forefront of this evolution.

Innovations focus on creating branched or "multi-arm" PEG structures to increase the loading capacity of therapeutic agents like SN-38, a potent but poorly soluble anticancer drug. mdpi.com By using a four-arm PEG core, researchers can attach multiple drug molecules to a single linker, enhancing water solubility and drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs) without causing aggregation. mdpi.comadcreview.com This approach helps to overcome the limitations of traditional hydrophobic linkers, which typically only allow for a DAR of 3-4. adcreview.com

Furthermore, heterotrifunctional linkers are being designed to incorporate three different reactive groups on a single scaffold. nih.gov For example, a linker might feature a maleimide group to attach to an antibody, a Boc-protected amine, and a tetrazine for a separate bioorthogonal reaction. nih.gov This allows for the site-specific conjugation of two different payloads, such as two distinct cytotoxins or a therapeutic agent and an imaging molecule, onto the same antibody. nih.gov This dual-payload strategy is a promising avenue for overcoming drug resistance and enhancing therapeutic efficacy. nih.gov The design of these linkers, such as the one shown in the table below, provides a flexible platform for creating dual-mechanistic drug conjugates. nih.gov

Table 1: Example of a Heterotrifunctional Linker Design

| Primary Conjugation Handle | Orthogonal Reactive Group 1 | Orthogonal Reactive Group 2 | Potential Application |

|---|---|---|---|

| Maleimide (for antibody cysteine) | Boc-protected Amine | Tetrazine | Dual-payload ADC, Conjugation of imaging agent and drug |

The core structure of t-Boc-Aminooxy-PEG3-amine, with its distinct and orthogonally protected reactive ends, serves as a fundamental building block for these more complex designs. The Boc group provides a latent reactive site that can be deprotected under specific conditions, allowing for sequential conjugation steps, which is critical in the assembly of multifunctional systems.

Expansion into Novel Bioorthogonal Reactions

The primary function of the aminooxy group is its chemoselective reaction with aldehydes or ketones to form a stable oxime bond. interchim.friris-biotech.de This ligation is highly bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups. acs.org While oxime ligation is well-established, emerging research focuses on enhancing its kinetics and expanding its use in more complex biological settings.

The rate of oxime formation can be slow at neutral pH, which is often a requirement for reactions involving sensitive proteins. researchgate.net To overcome this, researchers are exploring the use of nucleophilic catalysts. While aniline has been a traditional catalyst, recent studies have shown that p-substituted anilines with electron-donating groups, such as p-phenylenediamine, are superior catalysts at neutral pH. researchgate.net In a model study, using p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction. researchgate.net This allows for efficient bioconjugation at low micromolar concentrations, which is highly advantageous for in vivo applications. researchgate.net

Beyond optimizing oxime ligation, the aminooxy group is being integrated into multi-step conjugation strategies that employ other types of bioorthogonal reactions. researchgate.net For instance, a two-step method has been developed where an aldehyde-tagged biomolecule is first reacted with a linker containing both an aminooxy group and a propargyl group (an alkyne). researchgate.net This initial oxime ligation is followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach the construct to an azide-functionalized nanoparticle. acs.orgresearchgate.net This sequential approach provides greater control and versatility in constructing complex bioconjugates. researchgate.net

The field of bioorthogonal chemistry is continually expanding, with the development of reactions like the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which exhibits extremely fast kinetics. acs.org The aminooxy functionality within linkers like this compound can be combined with other reactive handles (e.g., azides, alkynes, tetrazines) to create heterobifunctional reagents that can participate in these next-generation ligation strategies. interchim.frprecisepeg.com

Table 2: Comparison of Bioorthogonal Reaction Kinetics

| Reaction Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

|---|---|---|

| Oxime Ligation (uncatalyzed) | 10⁻³ - 10⁻² | Highly selective, stable bond; slow at neutral pH. acs.orgresearchgate.net |

| Oxime Ligation (catalyzed) | 10⁻¹ - 1 | Rate enhanced significantly by catalysts like aniline derivatives. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 1 | Copper-free, highly bioorthogonal. precisepeg.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1 - 10⁶ | Among the fastest bioorthogonal reactions known. acs.org |

Computational Approaches in Predicting Reactivity and Conformation

As linker molecules become more complex, computational methods are increasingly vital for predicting their behavior and guiding their design. nih.gov For a flexible linker like this compound, computational modeling can provide insights into both its chemical reactivity and its physical conformation, which are difficult to determine experimentally alone.

Quantum mechanical calculations and density functional theory (DFT) are used to predict the intrinsic reactivity of the functional groups. nih.gov For example, computational studies on oxime ligations indicate a Gibbs free energy change (ΔG) of -18 to -25 kJ/mol, confirming the spontaneity of the reaction. Such models can also help explain the "alpha effect," where the oxygen atom adjacent to the aminooxy nitrogen enhances its nucleophilicity compared to a standard amine. louisville.edu These predictive tools allow researchers to screen potential linker modifications and reaction conditions virtually, saving significant time and resources. nih.gov

Beyond reactivity, molecular dynamics (MD) simulations are used to understand the conformational flexibility of the PEG chain. The PEG spacer is not just a rigid rod; it adopts a flexible, dynamic conformation in solution. This conformation influences the distance and orientation between the molecules it connects, which can impact the biological activity of the final conjugate. pnas.org In the design of self-assembling prodrugs, computational modeling has been used to show how subtle changes in the molecular architecture of PEG-drug conjugates dramatically affect their self-assembly into different morphologies like spheres or nanofibers. pnas.org These simulations, combined with experimental data, help establish crucial structure-property relationships. pnas.org

Table 3: Applications of Computational Methods for Linker Design

| Computational Method | Application | Key Insights Gained |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Predicting Reaction Energetics | Gibbs free energy (ΔG), reaction spontaneity, transition state analysis. |

| Machine Learning / Deep Learning | Predicting Covalent Reactivity | Rapid and accurate prediction of reactivity for large sets of compounds. nih.gov |

| Molecular Dynamics (MD) Simulation | Determining Linker Conformation | Understanding flexibility, hydrodynamic radius, and spatial arrangement of functional groups. |

| Molecular Docking | Designing Protein-Linker Interfaces | Predicting favorable binding sites and orientations for conjugation. researchgate.net |

Integration into Complex Supramolecular Architectures

The amphiphilic nature of PEG-containing molecules—possessing both a hydrophilic PEG chain and a connected hydrophobic moiety—makes them ideal building blocks for creating complex, self-assembling supramolecular structures. pnas.orgmdpi.com Linkers like this compound can be used to conjugate hydrophobic molecules to the hydrophilic PEG chain, creating amphiphiles that spontaneously form nanomaterials like micelles, hydrogels, and nanofibers in aqueous environments. mdpi.comacs.org

These self-assembled structures have significant potential in drug delivery. pnas.org For instance, PEGylated prodrugs can self-assemble into nanoparticles where the drug itself forms the hydrophobic core, leading to very high drug loading efficiencies. pnas.org The PEG chains form a hydrophilic outer shell, which increases solubility and can shield the nanoparticle from the immune system. mdpi.combocsci.com The release of the drug can be controlled by designing the linker to be cleavable under specific conditions, such as changes in pH or the presence of certain enzymes. pnas.orgnih.gov

Researchers are also creating advanced hydrogels by combining self-assembly with covalent cross-linking. In one approach, self-assembling peptides rich in lysine are mixed with a multi-arm PEG that has been activated with NHS esters. acs.org The peptides first self-assemble into a network of nanofibers, and then the NHS-activated PEG reacts with the lysine amine groups, forming a second, covalent network that significantly enhances the hydrogel's strength and stability. acs.org The amine group on this compound could similarly be used as an anchor point for incorporation into such cross-linked systems. broadpharm.com

This multicomponent self-assembly approach allows for the creation of materials with tunable properties. acs.org By combining different building blocks, such as a peptide amphiphile and its PEGylated analogue, researchers can create nanofibers with enhanced stability against enzymatic degradation, which is crucial for in vivo applications. acs.org The ability to control the structure and biological properties of these materials at the molecular level opens up new possibilities for regenerative medicine, targeted therapy, and advanced diagnostics. pnas.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing t-Boc-Aminooxy-PEG3-amine with high purity, and how can side products be minimized?

- Methodological Answer : Synthesis typically involves coupling the Boc-protected aminooxy group to a PEG3-amine backbone using carbodiimide-based crosslinkers (e.g., EDC/NHS). Key steps include:

- Protection : Ensure the Boc group remains intact during PEG3-amine activation .

- Purification : Use reverse-phase HPLC or size-exclusion chromatography to isolate the target compound from unreacted PEG3-amine or oligomerized byproducts .

- Quality Control : Monitor reaction progress via TLC or LC-MS to detect premature deprotection or hydrolysis of the aminooxy group .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR validate the PEG3 spacer’s ethylene oxide units and Boc group presence .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., incomplete Boc protection) .

- HPLC : Reverse-phase methods assess purity (>95% recommended for bioconjugation studies) .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with carbonyl-containing biomolecules (e.g., antibodies or peptides)?

- Methodological Answer :

- pH Optimization : Conduct reactions at pH 4–6 to enhance oxime bond formation while minimizing Boc group hydrolysis .

- Molar Ratio Screening : Titrate the aminooxy-to-carbonyl ratio (1:1 to 5:1) to balance yield and side reactions .

- Post-Conjugation Analysis : Use SDS-PAGE or MALDI-TOF to quantify unreacted biomolecules and calculate conjugation efficiency .

Q. What experimental strategies address contradictory data in reaction yields under varying temperature or solvent conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial designs to systematically test variables (e.g., temperature, solvent polarity) and identify interactions .

- Statistical Analysis : Use ANOVA to determine if yield differences are significant (p < 0.05) .

- Mechanistic Studies : Employ kinetic profiling (e.g., UV-Vis monitoring) to distinguish between thermodynamic and kinetic control of oxime ligation .

Q. How can premature deprotection of the Boc group during storage or conjugation be mitigated?

- Methodological Answer :

- Storage Conditions : Store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis; avoid repeated freeze-thaw cycles .

- In Situ Stabilizers : Add scavengers (e.g., triethylamine) to reaction buffers to neutralize acidic byproducts .

- Real-Time Monitoring : Use LC-MS or FTIR to detect Boc group loss during long-term storage .

Q. What are the best practices for evaluating the stability of this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) and DMF at 25°C and 37°C; sample at intervals (0, 24, 48 hrs) for HPLC analysis .

- Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life .

- Light Sensitivity Testing : Expose aliquots to UV/visible light and compare degradation rates via NMR .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting results in oxime ligation efficiency between small molecules and proteins?

- Methodological Answer :

- Comparative Assays : Run parallel experiments with model systems (e.g., benzaldehyde vs. glycoprotein conjugates) to isolate steric or electronic effects .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to differentiate between conjugation efficiency and biomolecule denaturation .

- Controlled Deprotection : Compare Boc-protected vs. deprotected aminooxy-PEG3-amine to assess protection group stability during ligation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.